molecular formula C12H17NO2 B142203 (4-Benzylmorpholin-2-yl)methanol CAS No. 40987-24-4

(4-Benzylmorpholin-2-yl)methanol

Cat. No. B142203
CAS RN: 40987-24-4
M. Wt: 207.27 g/mol
InChI Key: WQNIKIMRIXHNFF-UHFFFAOYSA-N
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Description

(4-Benzylmorpholin-2-yl)methanol is a chemical compound that is part of a broader class of organic molecules known for their morpholine structure—a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This particular compound features a benzyl group attached to the nitrogen atom of the morpholine ring and a hydroxymethyl group at the 2-position of the ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the synthesis and analysis of (4-Benzylmorpholin-2-yl)methanol.

Synthesis Analysis

The synthesis of related compounds, such as (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives, has been reported to be performed using a metal catalyst-free method in water, which suggests that a similar approach might be applicable for synthesizing (4-Benzylmorpholin-2-yl)methanol . This method involves the reaction of 2-aminophenols with epichlorohydrin in the presence of NaOH, indicating that a nucleophilic ring-opening of an epoxide by an amine could be a potential route for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Benzylmorpholin-2-yl)methanol has been characterized using techniques such as X-ray crystallography . These studies provide detailed information on the crystal systems, space groups, and cell parameters, which are essential for understanding the three-dimensional arrangement of atoms within a molecule. Although the exact structure of (4-Benzylmorpholin-2-yl)methanol is not provided, the methods used in these papers could be employed to determine its molecular structure.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including condensation and photoinduced rearrangement, which are relevant to the functional groups present in (4-Benzylmorpholin-2-yl)methanol . For instance, the condensation reaction used to synthesize 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the reaction of a methanol derivative with a sulfonyl chloride . This suggests that (4-Benzylmorpholin-2-yl)methanol could potentially undergo similar reactions, given the presence of a hydroxymethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (4-Benzylmorpholin-2-yl)methanol, such as solubility, crystal density, and molecular weight, can be inferred from the characterization data provided . These properties are crucial for understanding the behavior of the compound in different environments and can affect its reactivity and applications. The intermolecular interactions, such as hydrogen bonding, observed in the crystal structures of related compounds, may also be present in (4-Benzylmorpholin-2-yl)methanol, influencing its physical properties and solubility .

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

(4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a derivative of (4-Benzylmorpholin-2-yl)methanol, has been synthesized as a key starting material for a phase 2 investigational drug at Eli Lilly and Company. The synthesis involves a high-yielding Grignard reaction, demonstrating potential for large-scale pharmaceutical production (Kopach et al., 2009).

Studies in Molecular Aggregation

Research on molecular aggregation in organic solvents utilized derivatives of (4-Benzylmorpholin-2-yl)methanol. The study provides insights into the fluorescence emission and aggregation processes of these compounds in different solvents, highlighting the structural impact on molecular interactions (Matwijczuk et al., 2016).

Corrosion Inhibition

Derivatives of (4-Benzylmorpholin-2-yl)methanol, specifically (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been investigated as corrosion inhibitors for mild steel in acidic mediums. This research underscores the practical applications in industrial settings, where such compounds can protect metals from corrosive environments (Ma et al., 2017).

Catalysis Research

The compound has been used in the development of catalysts for Huisgen 1,3-dipolar cycloadditions. Such research is vital in organic chemistry, particularly in synthesizing complex molecules and pharmaceuticals (Ozcubukcu et al., 2009).

Green Chemistry Applications

(4-Benzylmorpholin-2-yl)methanol derivatives have been synthesized via environmentally friendly methods. For example, the synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanols in water without metal catalysts demonstrates a move towards more sustainable chemical processes (Singh et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements are P280, P305, P338, P351 .

properties

IUPAC Name

(4-benzylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNIKIMRIXHNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380013
Record name (4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylmorpholin-2-yl)methanol

CAS RN

40987-24-4
Record name 4-(Phenylmethyl)-2-morpholinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40987-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The first steps (B1 and B2) in the synthesis of the morpholin-2-yl methanol intermediates (compounds 54 and 56) of general reaction Scheme B, is to react epichlorohydrin with N-benzylethanolamine to form (4-benzylmorpholin-2-yl)methanol. (R) or (S) stereoisomers as appropriate, are formed using either the (R) or (S) form of epichlorohydrin. The reaction may take place in solution or in an organic solvent, such as a mixture of water and isopropanol. A preferred solvent is 1:1 water/isopropanol. Beneficially, epichlorohydrin may be dissolved in a pre-formed solution of N-benzylethanolamine. Conveniently, the reaction may be performed at room temperature (e.g. between 20 and 25° C.; preferably between 23 and 25° C.), and optionally may be continued at a lower temperature, such as −20° C. At −20° C. the reaction may be continued overnight (e.g. for a further 8 to 16 hours).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CJ Lim, KS Oh, J Du Ha, JH Lee, HW Seo… - Bioorganic & Medicinal …, 2014 - Elsevier
Erythropoietin-producing hepatocellular receptor tyrosine kinase subtype A2 (EphA2) is an attractive therapeutic target for suppressing tumor progression. In our efforts to discover novel …
Number of citations: 22 www.sciencedirect.com
ST Kang, EY Kim, R Archary, H Jung, CH Park… - Bioorganic & Medicinal …, 2014 - Elsevier
We report a series of phenyl substituted pyridazin-3-ones substituted with morpholino-pyrimidines. The SAR of the phenyl was explored and their c-Met kinase and cell-based inhibitory …
Number of citations: 12 www.sciencedirect.com
Y Liu, Z Xie, D Zhao, J Zhu, F Mao, S Tang… - Journal of medicinal …, 2017 - ACS Publications
Pyruvate dehydrogenase kinases (PDKs) are overexpressed in most cancer cells and are responsible for aberrant glucose metabolism. We previously described bis(4-morpholinyl …
Number of citations: 59 pubs.acs.org
M Willmann, J Ermert, O Prante, H Hübner… - Nuclear medicine and …, 2021 - Elsevier
Introduction The dopamine D 4 receptor (D 4 R) has attracted considerable attention as potential target for the treatment of a broad range of central nervous system disorders. Although …
Number of citations: 2 www.sciencedirect.com
EY Kim, ST Kang, H Jung, CH Park, CS Yun… - Archives of pharmacal …, 2016 - Springer
A series of pyridazin-3-one substituted with morpholino-pyrimidine derivatives was synthesized and evaluated as tyrosine kinase inhibitors against c-Met enzyme, and anti-proliferative …
Number of citations: 10 link.springer.com
MA Willmann - 2021 - kups.ub.uni-koeln.de
Die molekulare Bildgebung mit Hilfe der Positronen-Emissions-Tomographie (PET) ist wesentlich von der Verfügbarkeit geeigneter Radiotracer abhängig. Der erste Schritt im …
Number of citations: 1 kups.ub.uni-koeln.de
平田佳之 - (No Title), 2014 - kansai-u.repo.nii.ac.jp
ヒストン脱アセチル化酵素 (HDAC) は核内の遺伝子発現を後天的に制御することにより, がん化やその増殖に密接に関わっている酵素である. HDAC は 18 種類ものアイソザイムに分類され, その…
Number of citations: 6 kansai-u.repo.nii.ac.jp

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